
3-phenyl-1-(phenylacetyl)-1H-1,2,4-triazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-phenyl-1-(phenylacetyl)-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of triazoles. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 3-phenyl-1-(phenylacetyl)-1H-1,2,4-triazol-5-amine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the target cells. The compound has been shown to interfere with the synthesis of nucleic acids, which are essential for the survival of microorganisms and cancer cells.
Biochemical and Physiological Effects
3-phenyl-1-(phenylacetyl)-1H-1,2,4-triazol-5-amine has been shown to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. The compound has also been shown to exhibit antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-phenyl-1-(phenylacetyl)-1H-1,2,4-triazol-5-amine is its broad-spectrum antimicrobial and antifungal activity. The compound has also been shown to exhibit low toxicity towards mammalian cells, making it a potential candidate for the development of novel drugs. However, one of the major limitations of the compound is its poor solubility in water, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the research on 3-phenyl-1-(phenylacetyl)-1H-1,2,4-triazol-5-amine. One of the major areas of research is the development of novel drugs based on the compound. The compound has also been investigated for its potential use as a scaffold for the development of new drugs with improved properties. Another area of research is the optimization of the synthesis method to improve the yield and purity of the product. The compound has also been investigated for its potential use in the development of new materials with unique properties.
Conclusion
In conclusion, 3-phenyl-1-(phenylacetyl)-1H-1,2,4-triazol-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound has been extensively studied for its antimicrobial, antifungal, and antitumor activities. The mechanism of action of the compound is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the target cells. The compound has several advantages and limitations for lab experiments, and there are several future directions for the research on the compound.
Méthodes De Synthèse
The synthesis of 3-phenyl-1-(phenylacetyl)-1H-1,2,4-triazol-5-amine involves the reaction between phenylacetyl chloride and 3-phenyl-1H-1,2,4-triazol-5-amine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The synthesis method has been optimized to achieve high yields and purity of the product.
Applications De Recherche Scientifique
3-phenyl-1-(phenylacetyl)-1H-1,2,4-triazol-5-amine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit significant antimicrobial, antifungal, and antitumor activities. The compound has also been investigated for its potential use as a scaffold for the development of novel drugs.
Propriétés
IUPAC Name |
1-(5-amino-3-phenyl-1,2,4-triazol-1-yl)-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c17-16-18-15(13-9-5-2-6-10-13)19-20(16)14(21)11-12-7-3-1-4-8-12/h1-10H,11H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRFGLQQIWZWDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)N2C(=NC(=N2)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-1-(phenylacetyl)-1H-1,2,4-triazol-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

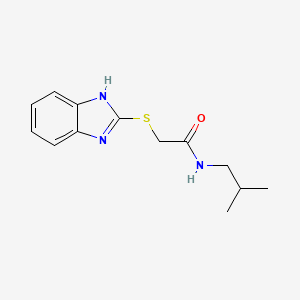
![4-chloro-N'-[(3-fluorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5715164.png)
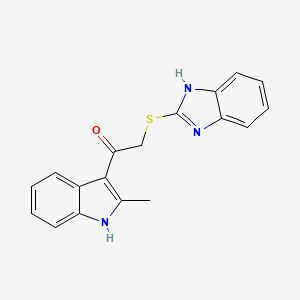
![N'-[(2-naphthylsulfonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5715173.png)
![1-[2-(4-ethoxyphenoxy)ethyl]-1H-imidazole](/img/structure/B5715181.png)

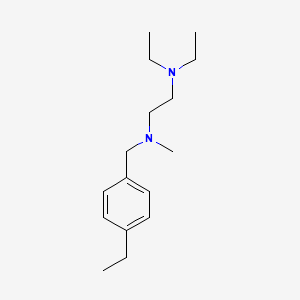
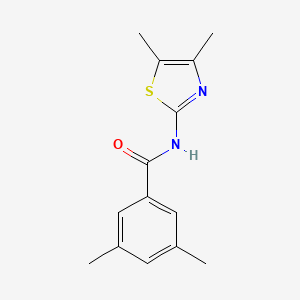
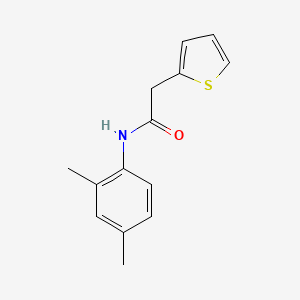
![3-{[2-(2,4-dichlorobenzylidene)hydrazino]carbonyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5715222.png)
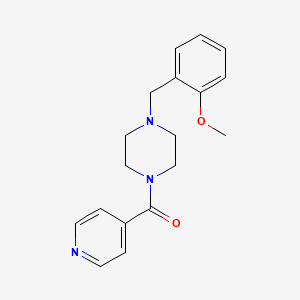
![N,N'-[(4-fluorophenyl)methylene]bis(2-methoxybenzamide)](/img/structure/B5715250.png)

